Phenylacetylene

Organic Synthesis Chemical Safety Laboratory Operations

Phenylacetylene (126716-66-3) is the safer liquid alternative to gaseous acetylene, enabling precise stoichiometric control via syringe/cannula for Sonogashira couplings. Its low steric bulk maximizes Pd/P-t-Bu₃ ligand compatibility, delivering higher yields at lower catalyst loadings. As the fundamental polyphenylacetylene monomer, it enables structure-property studies in green supercritical CO₂ polymerization. Its 10–100x lower carbocation nucleophilicity vs. styrene provides a critical kinetic baseline for chemoselective alkene functionalization. Ideal for high-throughput screening.

Molecular Formula C8H6
Molecular Weight 102.13 g/mol
CAS No. 126716-66-3
Cat. No. B148695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetylene
CAS126716-66-3
Synonymsethynylbenzene
phenyl-acetylene
phenylacetylene
phenylethyne
Molecular FormulaC8H6
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1
InChIInChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H
InChIKeyUEXCJVNBTNXOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Phenylacetylene (CAS 126716-66-3): A Liquid Aromatic Alkyne Building Block for Controlled Organic Synthesis and Materials Science


Phenylacetylene (CAS 126716-66-3), also known as ethynylbenzene, is a terminal aromatic alkyne with the molecular formula C₈H₆ and a molecular weight of 102.13 g/mol . As a liquid at room temperature (boiling point: 142-144 °C), it is frequently employed as a safer and more convenient liquid analog for gaseous acetylene in laboratory-scale reactions . The compound features a reactive terminal alkyne moiety conjugated with a phenyl ring, which confers unique reactivity profiles compared to aliphatic alkynes and alkenes [1].

Why Phenylacetylene Cannot Be Substituted by Generic Alkynes in Critical Applications


Substituting phenylacetylene with a generic alkyne, such as 1-hexyne or propargyl alcohol, or even an alkene like styrene, can lead to substantial deviations in reaction outcomes due to fundamental differences in steric profile, electronic properties, and handling characteristics. Phenylacetylene is a liquid, enabling precise stoichiometric control in air-sensitive reactions, whereas gaseous acetylene requires specialized equipment and poses significant safety hazards . Furthermore, its conjugated structure imparts distinct nucleophilic and kinetic behavior in catalytic cycles, directly impacting reaction rates, yields, and selectivity in cornerstone transformations like the Sonogashira coupling [1].

Quantitative Differentiation of Phenylacetylene (CAS 126716-66-3) Against Key Comparators


Superior Handling Safety as a Liquid Acetylene Surrogate

Phenylacetylene provides a critical safety advantage over gaseous acetylene. Its liquid physical state at standard temperature and pressure eliminates the need for high-pressure gas cylinders, regulators, and specialized ventilation, simplifying experimental setup and reducing the risk of explosion associated with pressurized acetylene gas .

Organic Synthesis Chemical Safety Laboratory Operations

Higher Yield in Pd-Catalyzed Sonogashira Coupling vs. Aliphatic Alkynes

In a comprehensive study of 168 Sonogashira reactions, phenylacetylene exhibited superior performance compared to more sterically demanding aliphatic alkynes such as 1-ethynyl-2-ethylbenzene and 1-ethynyl-2,4,6-trialkylbenzenes. The study concluded that phenylacetylene's reduced steric bulk allows it to couple efficiently with the most active and widely available Pd/P-t-Bu₃ catalyst system, a critical finding for optimizing reaction conditions and achieving high yields in academic and industrial settings [1].

Catalysis Cross-Coupling Sonogashira Reaction

Quantified Nucleophilicity Relative to Styrene for Mechanistic Control

Direct rate measurements have quantified the nucleophilic reactivity of phenylacetylene relative to its alkene analog, styrene. At -70°C in dichloromethane, phenylacetylene is one to two orders of magnitude (10-100x) less reactive toward diarylmethyl cations than styrene. This significant difference in electrophilic addition rates provides a kinetic handle for achieving chemoselectivity in reactions involving both alkyne and alkene functional groups [1].

Physical Organic Chemistry Reaction Kinetics Mechanistic Studies

Defined Polymerization Behavior Enabling Rational Material Design

Unlike substituted phenylacetylenes bearing bulky ortho-groups (e.g., -CF₃ or -GeMe₃), which can undergo living polymerization, unsubstituted phenylacetylene polymerizes via a non-living, step-growth mechanism. This fundamental mechanistic distinction is a critical design parameter; while it precludes living polymerization for block copolymer synthesis, it does not hinder the formation of high-molecular-weight polymers with cis-transoidal or cis-cisoidal microstructures when using Rh catalysts [1]. This knowledge is essential for selecting the correct monomer for targeted polymer architectures.

Polymer Chemistry Materials Science Controlled Polymerization

Enhanced Polymerization Rate in Supercritical CO₂ for Green Chemistry Applications

The polymerization rate of phenylacetylene is significantly enhanced in supercritical or liquid carbon dioxide (CO₂) compared to conventional organic solvents like tetrahydrofuran (THF) or hexane. This finding is based on direct comparison of polymerization kinetics under identical catalyst conditions (rhodium-based catalysts) but different reaction media [1].

Green Chemistry Polymerization Supercritical Fluids

Key Application Scenarios for Phenylacetylene (CAS 126716-66-3) Based on Verified Performance Data


Academic and Industrial Sonogashira Cross-Coupling Reaction Screening

Phenylacetylene is the preferred terminal alkyne for high-throughput screening and optimization of new Pd-catalyzed Sonogashira protocols. Its low steric bulk ensures compatibility with the widest range of phosphine ligands, particularly the highly active Pd/P-t-Bu₃ system, enabling higher yields and reduced catalyst loadings compared to more sterically hindered alkynes. This is a direct application of the catalyst compatibility data from the 168-reaction study [1].

Synthesis of Polyphenylacetylene for Advanced Material Research

As the fundamental monomer for polyphenylacetylene, this compound is essential for investigating structure-property relationships in conjugated polymers. While not a living polymerization monomer, its well-defined, non-living mechanism provides a baseline for comparing the effects of substituents on polymer properties such as gas permeability, thermal stability, and conductivity. Its enhanced polymerization rate in supercritical CO₂ also makes it a model monomer for developing green polymer synthesis methods [2].

Mechanistic Studies in Physical Organic Chemistry

Phenylacetylene serves as an ideal model substrate for quantifying the inherent reactivity of a terminal alkyne conjugated to an aromatic ring. Its directly measured, 10-100x lower nucleophilicity toward carbocations compared to styrene provides a critical kinetic reference point for designing reactions that require chemoselective functionalization of an alkene in the presence of an alkyne, or for studying the effects of substituents on alkyne reactivity [3].

Safe Laboratory Analogue for Acetylene Gas

In any research setting where the explosive hazard and handling complexity of gaseous acetylene is undesirable, phenylacetylene is the direct, safer liquid substitute. This application is driven purely by its physical state and allows for the use of standard liquid-handling techniques (e.g., syringes, cannulas) in synthetic transformations that otherwise require acetylene, such as ethynylation and oxidative coupling reactions .

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